ethyl N-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]carbamate
Overview
Description
Ethyl N-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]carbamate is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a benzothiazole ring, which is a heterocyclic aromatic organic compound containing both sulfur and nitrogen atoms. The presence of the benzothiazole ring imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]carbamate typically involves the reaction of 2-mercaptobenzothiazole with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the thiol group of 2-mercaptobenzothiazole attacks the carbon atom of ethyl chloroacetate, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Ethyl N-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]carbamate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl N-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]carbamate involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-(2-bromobenzylidene)acetohydrazide
- N,N-Bis(1,3-benzothiazol-2-ylsulfanyl)cyclohexanamine
Uniqueness
Ethyl N-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]carbamate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of the carbamate group, in particular, differentiates it from other benzothiazole derivatives, providing unique opportunities for chemical modifications and applications.
Properties
IUPAC Name |
ethyl N-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S2/c1-2-17-11(16)14-10(15)7-18-12-13-8-5-3-4-6-9(8)19-12/h3-6H,2,7H2,1H3,(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDPIZKTMOEHOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)CSC1=NC2=CC=CC=C2S1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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